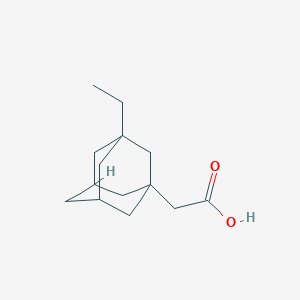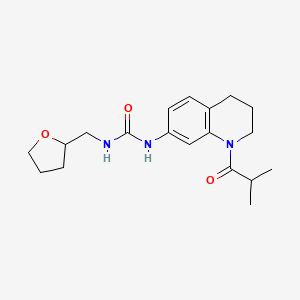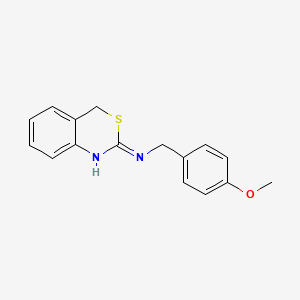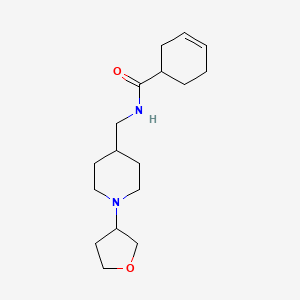
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound. It is related to the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would include this piperidine ring, along with additional functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors such as its molecular weight, number of hydrogen bond donors and acceptors, and compliance with Lipinski’s rule of five . Specific physical and chemical properties for “this compound” are not provided in the available literature.Applications De Recherche Scientifique
Synthesis and Potential CNS Agents
- The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents suggests that compounds with a structural resemblance or shared functional groups with "N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide" may have applications in developing treatments for CNS disorders. These compounds demonstrate marked inhibition of tetrabenazine-induced ptosis, indicating their potential as antidepressants or neuroprotective agents (Bauer et al., 1976).
Heterocyclic Compound Synthesis
- Research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the formation of heterocyclic compounds such as tetrahydrofuran, dioxolane, and oxazoline derivatives, showcases the chemical versatility and synthetic utility of structures similar to the compound . These findings could have implications for the synthesis of complex organic molecules with potential pharmacological activities (Bacchi et al., 2005).
Analogs of σ Receptor Ligand
- The development of analogs for σ receptor ligands, specifically targeting reduced lipophilicity for potential use as positron emission tomography radiotracers, indicates research into optimizing pharmacokinetic properties of structurally complex molecules. This direction could be relevant for designing new diagnostic tools or therapeutic agents in oncology and neurology (Abate et al., 2011).
Polyamides Containing Uracil and Adenine
- Syntheses of polyamides containing nucleobases like uracil and adenine through reactions with compounds having functional groups similar to "this compound" highlight the intersection of organic chemistry and biomolecular engineering. Such research could lead to novel materials for biotechnological applications or as components of drug delivery systems (Hattori & Kinoshita, 1979).
Antimicrobial Activity and Metal Complexes
- The synthesis and bioactivity study of novel benzamides and their copper and cobalt complexes, derived from structural analogs, offer insights into the antimicrobial properties and potential therapeutic applications of compounds with similar chemical backbones. This research underscores the importance of metal complexes in medicinal chemistry and their role in developing new antimicrobial agents (Khatiwora et al., 2013).
Mécanisme D'action
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological target they interact with . The mechanism of action for “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is not specified in the available literature.
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific structure and properties. While piperidine derivatives are widely used in the pharmaceutical industry, their safety profile can vary . Specific safety and hazard information for “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is not available in the literature.
Orientations Futures
Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety profile of “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide”. This could potentially lead to the development of new therapeutic agents.
Propriétés
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-2,14-16H,3-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBFYCPKBJGDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2724704.png)
![2-Methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2724705.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2724708.png)

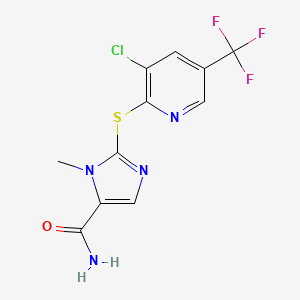


![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)
